4-Hydroxy Romifidine-d4
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Overview
Description
4-Hydroxy Romifidine-d4 is a deuterated analog of 4-Hydroxy Romifidine. It is a biochemical compound with the molecular formula C9H5D4BrFN3O and a molecular weight of 278.11 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-Hydroxy Romifidine-d4 involves the incorporation of deuterium atoms into the structure of 4-Hydroxy RomifidineThe reaction conditions often require the use of deuterated reagents to achieve the desired isotopic labeling
Chemical Reactions Analysis
4-Hydroxy Romifidine-d4 undergoes various chemical reactions, including:
Scientific Research Applications
4-Hydroxy Romifidine-d4 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Serves as a reference substance for drug impurities and reagents.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.
Environmental Studies: Used to study the environmental impact of various compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy Romifidine-d4 is related to its parent compound, Romifidine, which is an α2-adrenergic agonist. It exerts its effects by binding to α2-adrenergic receptors, leading to the inhibition of norepinephrine release. This results in sedative and analgesic effects . The deuterated form, this compound, is primarily used for research purposes and may not exhibit the same pharmacological effects as Romifidine.
Comparison with Similar Compounds
4-Hydroxy Romifidine-d4 is unique due to its deuterated structure, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. Similar compounds include:
4-Hydroxy Romifidine: The non-deuterated analog with similar chemical properties but different isotopic composition.
Romifidine: The parent compound used as a sedative and analgesic.
Other α2-adrenergic agonists: Such as Clonidine and Dexmedetomidine, which have similar pharmacological effects but different chemical structures.
Properties
Molecular Formula |
C9H9BrFN3O |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)amino]phenol |
InChI |
InChI=1S/C9H9BrFN3O/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9/h3-4,15H,1-2H2,(H2,12,13,14)/i1D2,2D2 |
InChI Key |
QTQCLVCVYUEIOY-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=C(C=C2Br)O)F)([2H])[2H])[2H] |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Br)O)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.